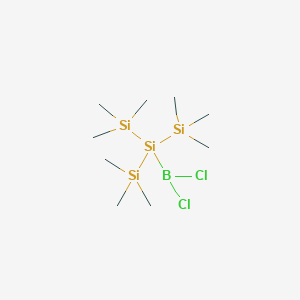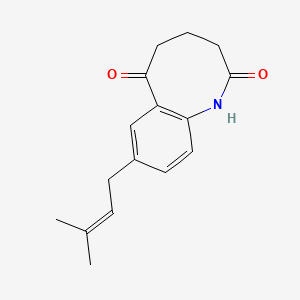
8-(3-Methylbut-2-en-1-yl)-4,5-dihydro-1-benzazocine-2,6(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-Methylbut-2-en-1-yl)-4,5-dihydro-1-benzazocine-2,6(1H,3H)-dione is a complex organic compound with a unique structure that includes a benzazocine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Methylbut-2-en-1-yl)-4,5-dihydro-1-benzazocine-2,6(1H,3H)-dione typically involves multi-step organic reactions. The initial step often includes the formation of the benzazocine core through cyclization reactions. Subsequent steps involve the introduction of the 3-Methylbut-2-en-1-yl group via alkylation reactions under controlled conditions. Common reagents used in these reactions include strong bases and alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
8-(3-Methylbut-2-en-1-yl)-4,5-dihydro-1-benzazocine-2,6(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
8-(3-Methylbut-2-en-1-yl)-4,5-dihydro-1-benzazocine-2,6(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 8-(3-Methylbut-2-en-1-yl)-4,5-dihydro-1-benzazocine-2,6(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
8-(3-Methylbut-2-en-1-yl)-4,5-dihydro-1-benzazocine-2,6(1H,3H)-dione: shares similarities with other benzazocine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 3-Methylbut-2-en-1-yl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
502614-02-0 |
|---|---|
Fórmula molecular |
C16H19NO2 |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
8-(3-methylbut-2-enyl)-1,3,4,5-tetrahydro-1-benzazocine-2,6-dione |
InChI |
InChI=1S/C16H19NO2/c1-11(2)6-7-12-8-9-14-13(10-12)15(18)4-3-5-16(19)17-14/h6,8-10H,3-5,7H2,1-2H3,(H,17,19) |
Clave InChI |
QVCIBFAREYOABT-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=CC2=C(C=C1)NC(=O)CCCC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



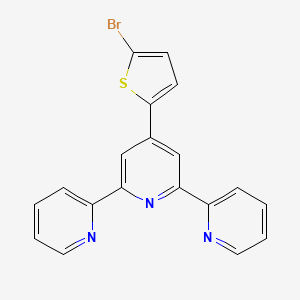
![tert-Butyl {4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14245676.png)
![bicyclo[1.1.1]pentane-1-carbonyl bicyclo[1.1.1]pentane-1-carboperoxoate](/img/structure/B14245677.png)

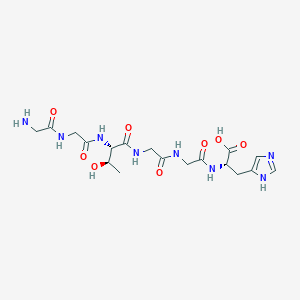
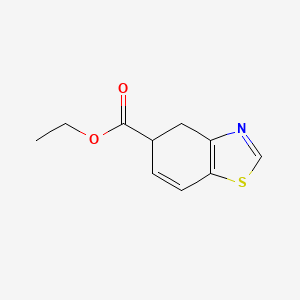
![1-[2-[4-(Chloromethyl)phenoxy]ethyl]pyrrolidine;hydrochloride](/img/structure/B14245683.png)
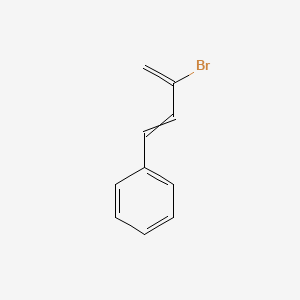

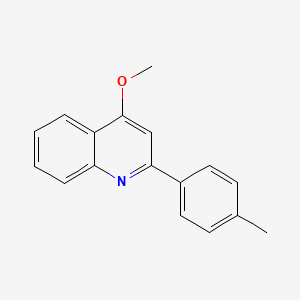
![6-(3,4-Dimethoxyphenyl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14245701.png)
